N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Thiophene Derivative Preparation: The thiophene moiety is introduced through reactions involving thiophene-2-ethylamine.
Coupling Reactions: The final step involves coupling the azepane and thiophene derivatives with 4-propoxybenzoyl chloride under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The azepane ring can be reduced to form different derivatives.
Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the azepane ring may yield different amine derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The azepane ring may interact with receptors or enzymes, while the thiophene and benzamide moieties may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A simpler compound with a thiophene ring and an ethylamine group.
N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: Another compound with an azepane ring and a benzamide core.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H30N2O2S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H30N2O2S/c1-2-15-26-19-11-9-18(10-12-19)22(25)23-17-20(21-8-7-16-27-21)24-13-5-3-4-6-14-24/h7-12,16,20H,2-6,13-15,17H2,1H3,(H,23,25) |
InChI Key |
ZJBMZEKWEGNRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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